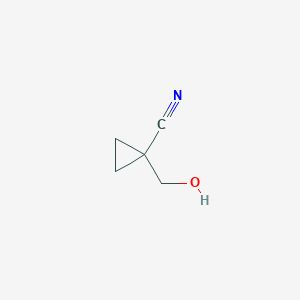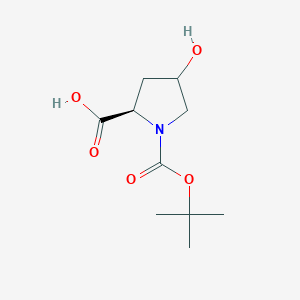
2-(4-Piperidinyl)ethyl acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Piperidinyl)ethyl acetate hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Charge Transfer Studies
A comprehensive study on intramolecular charge-transfer molecules, including 4-(1-piperidinyl)benzonitrile, in ethyl acetate showcases the complex electrolyte-concentration and ion-size dependencies of the excited-state intramolecular charge-transfer reaction. The detailed time-resolved and steady-state spectroscopic analysis provides critical insights into the reaction dynamics, quantum yield, absorption and emission transition moments, and the impact of electrolyte concentration on these parameters. This research offers a deeper understanding of charge-transfer processes in various solvent environments, contributing to the field of photochemistry and molecular electronics (Pradhan & Biswas, 2007) (Pradhan & Biswas, 2007).
Synthesis and Antibacterial Activity
The synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including ethyl piperidin-4-carboxylate, has been explored. The derived compounds, particularly those bearing a 2-methylphenyl group, demonstrated significant growth inhibitory activities against various bacterial strains, marking their potential in developing new antibacterial agents (Iqbal et al., 2017).
Advanced Heterocyclic Compound Synthesis
The synthesis of complex heterocyclic compounds like (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride has been achieved. The resultant compound, synthesized via a multi-step reaction, exhibited moderate antimicrobial activities against a range of pathogens, showcasing its potential in medicinal chemistry (Ovonramwen et al., 2019).
Multi-Component Chemical Synthesis
A novel tandem multi-component synthesis of complex structures like 5,7-diaryl-5,6,7,8-tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones, presumably derived from compounds similar to ethyl 2-[(4-oxo-2,6-diaryl-3-piperidinyl)sulfanyl]acetates, demonstrates the intricate chemical transformations possible with compounds related to 2-(4-Piperidinyl)ethyl acetate hydrochloride. This research broadens the scope of multi-component chemical synthesis, contributing to the field of synthetic organic chemistry (Raja & Perumal, 2006).
Mecanismo De Acción
While the specific mechanism of action for “2-(4-Piperidinyl)ethyl acetate hydrochloride” is not mentioned in the sources, piperidine derivatives are known to exhibit a wide variety of biological activities . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Direcciones Futuras
Piperidine derivatives continue to play a significant role in the pharmaceutical industry, with more than 7000 piperidine-related papers published during the last five years . The field continues to explore the development of fast and cost-effective methods for the synthesis of substituted piperidines . The pharmaceutical applications of synthetic and natural piperidines are also being explored, with the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Propiedades
IUPAC Name |
2-piperidin-4-ylethyl acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-8(11)12-7-4-9-2-5-10-6-3-9;/h9-10H,2-7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWZRSGYYSHXMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1CCNCC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)



![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1322115.png)
![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B1322116.png)






